2-Methyl-2-(methylamino)butanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

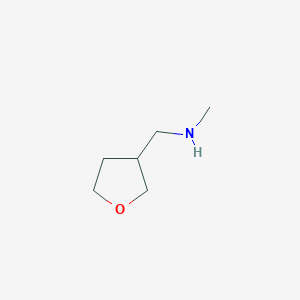

2-Methyl-2-(methylamino)butanoic acid hydrochloride is a chemical compound with the CAS Number: 2649084-07-9 . It has a molecular weight of 167.64 . The compound is typically in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO2.ClH/c1-4-6(2,7-3)5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a melting point of 203-204 degrees Celsius . It is typically stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

A study by Zakharychev et al. (1999) focused on the synthesis of esters and N-methylamides of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)-butanoic acids through the condensation of acyl hydrazines. These compounds are analogs of strobilurins, which are fungicidal antibiotics, indicating their potential application in developing new antimicrobial agents (Zakharychev, Golubtsova, & Kovalenko, 1999).

Accelerated Polyamide Hydrolysis

Hocker et al. (2014) discovered that weak small organic acids, including butanoic acid, at low concentrations could accelerate the hydrolysis of polyamides significantly more than a water HCl solution of the same pH. This finding suggests a role for such acids in industrial processes where polyamide degradation is desired or needs to be controlled (Hocker, Rhudy, Ginsburg, & Kranbuehl, 2014).

Synthesis of 4-(Methylamino)butanoic Acid

Peng (2010) detailed the synthesis process of 4-(methylamino)butanoic acid from N-methyl-pyrrolidone, hydrochloric acid, and thiourea dioxide, emphasizing its relevance in chemical synthesis and potential pharmaceutical applications (Peng, 2010).

Molecular Docking and Biological Activities

A comparative study by Vanasundari et al. (2018) on the molecular docking, vibrational, structural, electronic, and optical studies of butanoic acid derivatives highlights their potential as nonlinear optical materials and their significance in biological activities, including inhibiting Placenta growth factor (PIGF-1), which may have pharmacological importance (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are recommended when handling this compound .

Mecanismo De Acción

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and individual patient factors .

The action of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and the way it interacts with its targets .

Propiedades

IUPAC Name |

2-methyl-2-(methylamino)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-6(2,7-3)5(8)9;/h7H,4H2,1-3H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKRQNXUQHIOFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2582082.png)

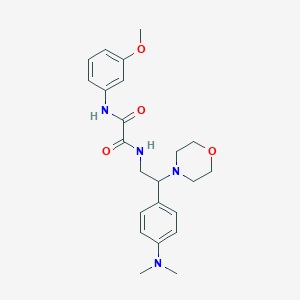

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2582089.png)

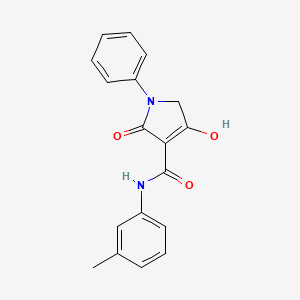

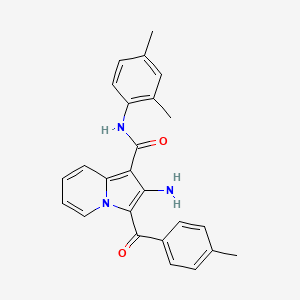

![3-(3-methoxyphenyl)-1-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2582091.png)

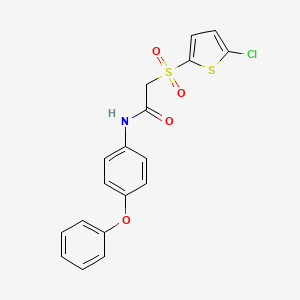

![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2582095.png)

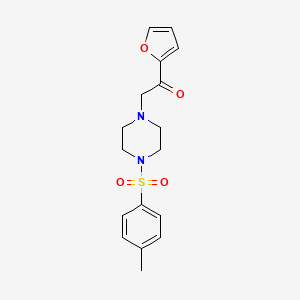

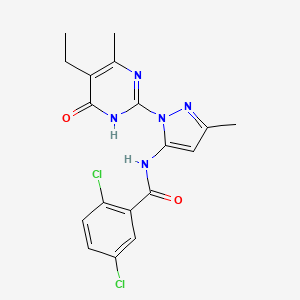

![3-methyl-N-(6-{4-[(4-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2582102.png)